3-chloro-4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyridine
Description
3-Chloro-4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyridine is a bicyclic heterocyclic compound featuring a pyridine core substituted at positions 3 and 2. The 4-position substituent comprises an octahydropyrrolo[3,4-b]pyrrole scaffold (a fully saturated fused pyrrole-pyrrole system) with a pyridin-2-yl group at its 5-position. This structure confers unique steric, electronic, and conformational properties, making it a candidate for pharmaceutical exploration, particularly in kinase inhibition or receptor modulation.
Properties
IUPAC Name |
1-(3-chloropyridin-4-yl)-5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4/c17-13-9-18-7-4-14(13)21-8-5-12-10-20(11-15(12)21)16-3-1-2-6-19-16/h1-4,6-7,9,12,15H,5,8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKFGYGXMKGYAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CN(C2)C3=CC=CC=N3)C4=C(C=NC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Heterocyclic Framework
- Target Compound: Contains an octahydropyrrolo[3,4-b]pyrrole fused to pyridine.
- Analogues (Compounds 13–16) : Feature a pyrrolo[2,3-b]pyridine core, which is partially unsaturated (aromatic) and fused differently (positions 2,3 vs. 3,4 in the target) . This difference impacts electron distribution and planarity.
Substituent Profiles
Physicochemical and Pharmacological Implications
- Target Compound : The saturated pyrrolo-pyrrole system may improve metabolic stability compared to unsaturated analogues. The pyridyl substituent could enhance bioavailability through improved solubility.
- Analogues: Electron-Donating Groups (e.g., 3,4-dimethoxyphenyl in 13–14): Increase lipophilicity but may reduce metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
